REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][N:7]1[C:13]2[CH:14]=[CH:15][C:16]([Cl:18])=[CH:17][C:12]=2[C:11]2([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[F:28])[O:19][CH2:20][CH2:21][N:10]2[CH2:9][C:8]1=[O:29])(=O)C.[OH-].[Na+].O>CO>[Cl:18][C:16]1[CH:15]=[CH:14][C:13]2[N:7]([CH2:6][CH2:5][OH:4])[C:8](=[O:29])[CH2:9][N:10]3[CH2:21][CH2:20][O:19][C:11]3([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[F:28])[C:12]=2[CH:17]=1 |f:1.2|
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Name
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7-(2-acetoxyethyl)-10-chloro-11b-(2-fluorophenyl)-2,3,5,11b-tetrahydrooxazolo[3,2-d][1,4]benzodiazepin-6(7H)-one
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Quantity
|
0.5 g
|
Type
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reactant
|
Smiles
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C(C)(=O)OCCN1C(CN2C(C3=C1C=CC(=C3)Cl)(OCC2)C2=C(C=CC=C2)F)=O
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Name
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|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
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CO
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the solution was extracted with 40 ml of dichloromethane, which
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Type
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DRY_WITH_MATERIAL
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Details
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was then dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Type
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CUSTOM
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Details
|
The residue was crystallized from a mixture of methanol and water
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C=CC2=C(C3(N(CC(N2CCO)=O)CCO3)C3=C(C=CC=C3)F)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |